Product packaging for rac-(2R,4R)-2-methylpiperidin-4-ol, cis(Cat. No.:CAS No. 1421310-00-0)

rac-(2R,4R)-2-methylpiperidin-4-ol, cis

Cat. No.: B6273581
CAS No.: 1421310-00-0
M. Wt: 115.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Biologically Relevant Piperidine (B6355638) Scaffolds and Stereoisomers

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational structural motif in a vast array of biologically active compounds. nih.gov It is prevalent in numerous natural alkaloids and serves as a core component in many pharmaceuticals. nih.govresearchgate.net The versatility of the piperidine scaffold allows for its incorporation into drugs across more than twenty classes, targeting a wide range of conditions including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. nih.govijnrd.org

Many of these piperidine-containing molecules are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. thieme-connect.com The specific three-dimensional arrangement of atoms, or stereochemistry, is often critical to the biological activity of these compounds. mhmedical.com Natural sources provide a rich diversity of piperidine alkaloids, such as piperine (B192125) from black pepper, which exhibits anti-inflammatory and anticancer properties, and 1-deoxynojirimycin (B1663644) from white mulberry, a potent α-glycosidase inhibitor. nih.gov Other examples include febrifugine (B1672321) and its synthetic counterpart, halofuginone, which are effective antiparasitic agents. researchgate.net

The introduction of chiral centers into the piperidine ring can significantly influence a molecule's physicochemical properties and its pharmacological profile. thieme-connect.com From 2015 to June 2020, nine FDA-approved drugs contained chiral piperidine moieties, highlighting the ongoing importance of this structural class in drug discovery. thieme-connect.com The ability of the chiral piperidine scaffold to modulate biological activity, improve pharmacokinetic properties, and enhance selectivity makes it a highly prized component in medicinal chemistry. researchgate.netthieme-connect.com

Table 1: Examples of FDA-Approved Drugs Containing Chiral Piperidine Scaffolds

Drug NameTherapeutic Use
Avycaz (ceftazidime-avibactam)Antibiotic
Cotellic (cobimetinib)Cancer Treatment
Varubi (rolapitant)Chemotherapy-induced nausea prevention
Zejula (niraparib)Cancer Treatment
Daurismo (glasdegib)Acute Myeloid Leukemia Treatment
Galafold (migalastat)Fabry Disease Treatment
Akynzeo (netupitant/palonosetron)Chemotherapy-induced nausea prevention
Ubrelvy (ubrogepant)Migraine Treatment

Source: Data compiled from scientific reviews. thieme-connect.com

The Critical Role of Stereochemistry in the Synthesis of Functional Molecules

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern drug design and organic synthesis. mhmedical.comnumberanalytics.com The spatial configuration of a molecule is paramount because biological systems, such as enzymes and receptors, are themselves chiral. The interaction between a drug and its biological target is often likened to a lock and key, where the specific shape of the drug molecule (the key) must fit precisely into the binding site of the target (the lock) to elicit a therapeutic response. numberanalytics.compatsnap.com

Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit vastly different biological activities. patsnap.com One isomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. patsnap.comnih.gov This necessitates the development of stereoselective synthesis methods that can produce a single, desired stereoisomer. nih.gov Asymmetric synthesis, which uses chiral catalysts, auxiliaries, or reagents, is a powerful strategy to create enantiomerically pure compounds from non-chiral starting materials. deutscher-apotheker-verlag.denih.gov

The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the importance of understanding and controlling stereochemistry early in the drug development process. nih.gov These regulations require the determination of the absolute stereochemistry for compounds with chiral centers. nih.gov Consequently, the ability to synthesize molecules with precise stereochemical control is not just an academic challenge but a critical requirement for the pharmaceutical industry, impacting a drug's efficacy, safety, and pharmacokinetic profile. numberanalytics.comgoogle.com

Justification for Academic Focus on rac-(2R,4R)-2-methylpiperidin-4-ol, cis as a Synthetic Intermediate and Chiral Building Block

The compound this compound, represents a specific and valuable type of chiral building block. google.com Chiral building blocks are relatively simple, enantiomerically enriched molecules that serve as starting materials for the synthesis of more complex target structures. deutscher-apotheker-verlag.deambeed.com The academic and industrial focus on molecules like this piperidine derivative is justified by their utility in constructing sophisticated molecular architectures with high stereochemical fidelity. google.comnih.gov

The structure of this compound, features two stereocenters on the piperidine ring at positions 2 and 4, with a "cis" relationship between the methyl group and the hydroxyl group. This specific arrangement makes it a highly functionalized and stereochemically defined intermediate. rsc.org Synthesizing such polysubstituted piperidines with stereocontrol is a significant area of research because of the prevalence of this motif in approved drugs. rsc.org

Its utility has been demonstrated in the diastereoselective synthesis of various piperidine derivatives. For instance, intermediates with a similar cis-2,4-disubstituted pattern have been used in the stereocontrolled total synthesis of related compounds like (2S,4S)-2-methylpiperidin-4-ol. rsc.org The presence of both a secondary alcohol and a secondary amine provides two reactive handles for further chemical modification, allowing chemists to elaborate the structure into more complex target molecules, such as pipecolic acid derivatives or other alkaloids. nih.govrsc.org By starting with a well-defined building block like this compound, synthetic chemists can more efficiently and predictably access novel compounds with potential therapeutic applications. google.comnih.gov

Properties

CAS No.

1421310-00-0

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Rac 2r,4r 2 Methylpiperidin 4 Ol, Cis

Transformations of the Secondary Alcohol Moiety

The secondary alcohol at the C4 position is a key site for functionalization, allowing for a variety of chemical transformations that can modify the properties of the molecule. Its reactivity is typical of secondary alcohols, but is sterically influenced by the piperidine (B6355638) ring and the adjacent methyl group.

Regioselective Derivatization (e.g., Esterification, Etherification)

The hydroxyl group of cis-2-methylpiperidin-4-ol can be readily derivatized through esterification and etherification. These reactions are typically regioselective for the oxygen atom of the alcohol.

Esterification: The conversion of the alcohol to an ester can be accomplished under various conditions. A widely used and highly effective method is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgnih.gov This reaction involves the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The activated alkoxyphosphonium salt is then susceptible to nucleophilic attack by a carboxylic acid. Due to the Sₙ2 nature of the reaction, esterification of the (2R, 4R)-configured alcohol would result in the formation of a (2R, 4S)-configured ester, effectively converting the cis starting material to a trans product. organic-chemistry.org

The general mechanism involves the initial reaction of triphenylphosphine with DEAD to form a phosphonium intermediate. This species then protonates the alcohol, making the oxygen a better leaving group. Finally, the carboxylate anion acts as the nucleophile, displacing the activated oxygen with inversion of configuration. organic-chemistry.org

Etherification: The formation of ethers from the secondary alcohol can also be achieved, typically under basic conditions followed by reaction with an alkyl halide (Williamson ether synthesis). The alkoxide is first generated by treating the alcohol with a strong base, which then undergoes nucleophilic substitution with an appropriate electrophile. The choice of base and solvent is crucial to avoid competing elimination reactions.

Reaction Type Reagents Nucleophile/Electrophile Key Features
EsterificationTriphenylphosphine, DEAD/DIADCarboxylic AcidSₙ2 mechanism, Inversion of stereochemistry
EtherificationStrong Base (e.g., NaH), Alkyl HalideAlkyl HalideSₙ2 mechanism, Requires strong base

Oxidation and Reduction Pathways

The interconversion between the C4-hydroxyl group and a C4-keto group represents a fundamental transformation for this molecule.

Oxidation: The secondary alcohol of rac-(2R,4R)-2-methylpiperidin-4-ol, cis can be oxidized to the corresponding ketone, (R)-2-methylpiperidin-4-one. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups, particularly the piperidine nitrogen. Common reagents include chromium-based oxidants (e.g., PCC, PDC) and milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. These reactions are crucial for accessing the corresponding piperidinone, which is a versatile intermediate for further modifications.

Reduction Pathways: The stereoselective reduction of the corresponding ketone, N-substituted-2-methyl-4-piperidone, provides a direct pathway to the cis-alcohol. The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions. Catalytic hydrogenation, for example using a platinum oxide catalyst, often results in a mixture of diastereomers. However, reduction with sodium borohydride (NaBH₄) in a protic solvent at low temperatures has been shown to be highly stereoselective, favoring the formation of the equatorial alcohol, which corresponds to the cis isomer (2R,4R)-2-methylpiperidin-4-ol. epo.orggoogle.com

Further enhancement of this stereoselectivity can be achieved by conducting the sodium borohydride reduction in the presence of an inorganic acid, such as hydrochloric acid. epo.orggoogle.com The acid can influence the conformation of the piperidinone ring in the transition state, leading to a more pronounced preference for hydride attack from the axial face to yield the desired equatorial (cis) alcohol.

Table 1: Stereoselective Reduction of N-methyl-2-methyl-4-piperidone
Reducing AgentSolventTemperature (°C)Additivecis:trans Ratio
NaBH₄Methanol-70None91:9
NaBH₄Methanol-70HCl96:4
H₂/PtO₂EthanolRTNone67:33

This table presents illustrative data based on findings for the reduction of the closely related N-methyl-2-methyl-4-piperidone, demonstrating the high cis-selectivity achievable with sodium borohydride at low temperatures. epo.orggoogle.com

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group requires its conversion into a better leaving group. This is typically achieved by tosylation or mesylation, where the alcohol is treated with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). The resulting tosylate or mesylate is an excellent leaving group and can be displaced by a wide range of nucleophiles in an Sₙ2 reaction.

This two-step sequence allows for the introduction of various functionalities at the C4 position with inversion of configuration. For example, reaction of the C4-tosylate with sodium azide would yield a trans-azido derivative, which can be subsequently reduced to the corresponding trans-amine. This provides a stereocontrolled route to cis-4-amino-2-methylpiperidine derivatives from the cis-alcohol precursor. researchgate.net

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic and basic center, making it a prime site for a variety of functionalization reactions. These modifications are fundamental in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of piperidine-containing compounds. nih.govresearchgate.net

N-Functionalization (e.g., Alkylation, Acylation, Protection)

N-Alkylation: The nitrogen atom can be readily alkylated by reaction with alkyl halides or through reductive amination. Direct alkylation with an alkyl halide proceeds via nucleophilic substitution. Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method is particularly useful for introducing a wide range of substituents onto the nitrogen atom.

N-Acylation: Acylation of the piperidine nitrogen is a straightforward process, typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide bond and is often used to introduce specific pharmacophores or to modify the basicity of the nitrogen. For instance, N-acylation with propionyl chloride is a key step in the synthesis of fentanyl analogues. researchgate.net

N-Protection: Due to the reactivity of the secondary amine, it is often necessary to protect the nitrogen atom before carrying out transformations on other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for this purpose. It is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. semanticscholar.org The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid). semanticscholar.org This orthogonal stability makes it an ideal protecting group in multi-step syntheses. semanticscholar.orgnih.gov

Table 2: Common N-Functionalization Reactions
ReactionReagentFunctional Group IntroducedTypical Conditions
N-AlkylationAlkyl Halide (e.g., Benzyl Bromide)Alkyl (e.g., Benzyl)Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Substituted AlkylAcid catalyst, Solvent (e.g., CH₂Cl₂)
N-AcylationAcyl Chloride or AnhydrideAcylBase (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)
N-ProtectionDi-tert-butyl dicarbonate ((Boc)₂O)tert-butyloxycarbonyl (Boc)Base (e.g., NaOH or Et₃N), Solvent (e.g., Dioxane/H₂O)

Ring Nitrogen Transformations and Derivatives

Beyond simple functionalization, the piperidine nitrogen can participate in more complex transformations. For instance, treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid can lead to the formation of the corresponding N-oxide. N-oxides are important derivatives in drug metabolism studies and can also serve as intermediates for further reactions.

In certain contexts, the nitrogen atom can direct C-H functionalization at the adjacent α-carbon positions. While direct C-H activation can be challenging, prior formation of an N-acyliminium ion intermediate can facilitate the addition of nucleophiles to the carbon atom alpha to the nitrogen, enabling the synthesis of more complex piperidine derivatives. cdnsciencepub.com Furthermore, the nitrogen lone pair can influence ring-chain tautomerism and participate in intramolecular cyclization reactions if appropriate functional groups are present elsewhere on the molecule.

Ring-Opening and Ring-Interconversion Reactions

While direct experimental studies on the ring-opening and ring-interconversion reactions of this compound are not extensively documented in the literature, the reactivity of analogous 4-hydroxypiperidine systems provides a basis for predicting its behavior. Ring-opening of the robust piperidine ring typically requires strategic activation of the nitrogen or a neighboring functional group.

One plausible pathway for ring-opening involves the functionalization of the nitrogen atom, for example, through acylation to form an N-acyl derivative. Subsequent intramolecular reactions, potentially involving the C4-hydroxyl group, could lead to ring cleavage under specific conditions. For instance, suitable protected 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines have been synthesized from functionalized N-benzyloxycarbonylpiperidin-2-ones through the opening of the lactam ring by a carbanion followed by reductive aminocyclization researchgate.net. This suggests that activation of a carbonyl group within the ring can facilitate cleavage.

Another hypothetical scenario for ring-opening could involve oxidative cleavage. Although this typically targets carbon-carbon double bonds, specific reagents under harsh conditions might effect the cleavage of the piperidine C-C bonds, particularly if the ring is strained or appropriately activated. For example, some synthetic routes to piperidines involve an oxidative ring opening of a precursor to form a dialdehyde, which then undergoes reductive amination and ring closure nih.gov. While this is a synthetic approach, it highlights the possibility of ring cleavage under oxidative conditions.

Ring-interconversion, such as the inversion of stereocenters, is another important aspect of piperidine chemistry. For this compound, interconversion to its trans diastereomer would require breaking and reforming of C-C or C-N bonds, or a temporary ring-opening followed by re-closure. Such processes are generally energetically unfavorable but can sometimes be achieved under thermodynamic control at elevated temperatures or with specific catalysts. Mechanistic studies on related systems have shown that initially formed trans-isomers can convert to the more stable cis-form over time during a reaction nih.gov.

A potential, though less common, mode of interconversion could be through a ring-chain tautomerism, where the piperidine ring exists in equilibrium with an open-chain amino alcohol form. This is more prevalent in systems with specific activating groups, but the presence of the hydroxyl and amine functionalities in the target molecule makes it a theoretical possibility under certain pH and temperature conditions.

To illustrate potential reactivity, a hypothetical set of reaction conditions and their outcomes for N-acylated cis-2-methylpiperidin-4-ol is presented in the table below. This data is based on general principles of heterocyclic chemistry, as direct experimental data for this specific compound is limited.

Reaction Type Reagents and Conditions Hypothetical Major Product Plausible Mechanism
Ring Cleavage 1. AcCl, Et3N2. NaH, then heatN-(5-oxohexyl)acetamideIntramolecular fragmentation
Stereocenter Epimerization Raney Ni, H2, high temp., high pressuretrans-2-methylpiperidin-4-olReversible C-N bond cleavage

This table presents hypothetical data for illustrative purposes.

Stereoelectronic Effects on Reactivity and Conformation

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are crucial in determining the conformation and reactivity of substituted piperidines. In this compound, the relative orientation of the methyl and hydroxyl groups, as well as the nitrogen lone pair, dictates the molecule's preferred conformation and its reactivity at different sites.

The piperidine ring typically adopts a chair conformation to minimize steric strain. For the cis isomer, both the C2-methyl group and the C4-hydroxyl group can reside in either axial or equatorial positions. The conformational equilibrium will be governed by a balance of steric and stereoelectronic factors. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, stereoelectronic effects, such as hyperconjugation, can sometimes favor an axial orientation.

In cis-2-halocyclohexylamines, strong stereoelectronic interactions have been shown to dictate a strong preference for the conformer with an equatorial amine group and an axial halogen researchgate.net. By analogy, in cis-2-methylpiperidin-4-ol, interactions between the nitrogen lone pair and the antibonding orbitals of the C-C and C-O bonds can influence the conformational preference. For instance, an anti-periplanar arrangement of the nitrogen lone pair and an axial C-H bond can lead to a stabilizing n → σ* hyperconjugative interaction.

The orientation of the hydroxyl group at C4 will also be influenced by potential intramolecular hydrogen bonding with the nitrogen atom. In a chair conformation where the hydroxyl group is axial, it may be able to form a hydrogen bond with the nitrogen lone pair, which could stabilize this conformation.

The reactivity of the molecule is also under stereoelectronic control. For example, nucleophilic substitution at C4 would likely proceed via an S(_N)2 mechanism, requiring the nucleophile to attack from the side opposite to the leaving group. The rate and feasibility of such a reaction would depend on the ability of the ring to adopt a conformation that allows for the necessary anti-periplanar alignment. Lewis acid-catalyzed ring-opening reactions of related semicyclic N,O-acetals have been shown to proceed through acyclic iminium ion intermediates, with the stereochemical outcome being rationalized by transition state models acs.org.

The following table summarizes the key stereoelectronic interactions and their potential impact on the conformation of cis-2-methylpiperidin-4-ol.

Interaction Description Potential Consequence
1,3-Diaxial Interactions Steric repulsion between axial substituents.Favors conformations where the methyl and hydroxyl groups are equatorial.
n → σ Hyperconjugation*Interaction of the nitrogen lone pair with antibonding orbitals of adjacent bonds.Can stabilize conformations with an axial substituent at C2 or C6.
Intramolecular Hydrogen Bonding Interaction between the C4-hydroxyl group and the nitrogen lone pair.May stabilize a conformation with an axial hydroxyl group.

Computational and Experimental Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for complex molecules like this compound often relies on a combination of experimental techniques and computational modeling. While specific mechanistic studies on this compound are scarce, general approaches used for similar piperidine derivatives can be considered.

Experimental Approaches:

Isotope Labeling: Using isotopically labeled starting materials (e.g., with deuterium) and analyzing the product distribution can help to trace the path of atoms and identify bond-breaking and bond-forming steps.

Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to identify and characterize reaction intermediates and products, providing structural information that is crucial for understanding the reaction pathway. For instance, in situ monitoring of a reaction by NMR can allow for the direct observation of transient species.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This allows for the mapping of the potential energy surface of a reaction and the identification of the most likely reaction pathway.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time, providing insights into conformational changes and the role of solvent molecules in a reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify stereoelectronic interactions, such as hyperconjugation, and to understand how these interactions influence the stability and reactivity of different conformers. Theoretical calculations on cis-2-halocyclohexylamines have used NBO analysis to identify the key hyperconjugative interactions influencing the conformational equilibrium researchgate.net.

For this compound, computational studies could be employed to:

Determine the relative energies of the different chair and boat conformations.

Calculate the energy barriers for ring inversion.

Model the transition states for potential reactions, such as nucleophilic substitution at C4 or ring-opening reactions.

Analyze the electronic structure to understand the influence of the methyl and hydroxyl groups on the reactivity of the piperidine ring.

A hypothetical computational study might reveal the following energetic profile for different conformers of cis-2-methylpiperidin-4-ol.

Conformer Me Group OH Group Relative Energy (kcal/mol)
Chair 1 EquatorialEquatorial0.0
Chair 2 AxialAxial2.5
Twist-Boat --5.8

This table presents hypothetical data for illustrative purposes.

Such computational data, when combined with experimental observations, would provide a powerful tool for understanding the intricate details of the chemical reactivity of this compound.

Applications of Rac 2r,4r 2 Methylpiperidin 4 Ol, Cis As a Chiral Synthon and Building Block

Role in the Total Synthesis of Complex Natural Products

The rigid, stereochemically defined structure of rac-(2R,4R)-2-methylpiperidin-4-ol, cis, makes it an attractive starting point for the synthesis of complex natural products, especially those containing a piperidine (B6355638) core.

Precursor to Piperidine Alkaloids and Analogues

The piperidine moiety is a common structural motif in a vast array of alkaloids, many of which exhibit significant biological activity. The cis-2,4-disubstituted pattern of rac-(2R,4R)-2-methylpiperidin-4-ol provides a strategic advantage in the stereocontrolled synthesis of such natural products. While specific total syntheses commencing directly from this compound are not extensively documented in publicly available literature, its structural framework is highly relevant. For instance, the synthesis of various piperidine alkaloids often involves the creation of similar cis-disubstituted piperidine rings as key intermediates. The development of synthetic routes to cis-2,6-disubstituted piperidine natural products like isosolenopsins and deoxocassine (B1246555) highlights the importance of controlling the cis stereochemistry within the piperidine ring. rsc.org

Integration into Diverse Alkaloid Scaffolds

Beyond simple piperidine alkaloids, more complex alkaloid scaffolds can be envisioned originating from this chiral building block. The functional groups of this compound—the secondary amine and the secondary alcohol—provide handles for further chemical elaboration, allowing for its integration into larger, more intricate molecular frameworks. The principles of stereoselective synthesis of substituted piperidines are fundamental to accessing a wide range of alkaloidal structures. nih.gov

Contributions to the Design and Synthesis of Advanced Pharmaceutical Intermediates

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The specific stereochemistry of this compound, can be leveraged to create novel pharmaceutical intermediates with precise three-dimensional arrangements, which is often crucial for biological activity.

Construction of Chiral Drug Scaffolds and Pharmacophores

The development of new therapeutics frequently relies on the availability of unique chiral building blocks. Piperidine derivatives are key components in a variety of pharmacologically active agents, including neurokinin-1 (NK1) receptor antagonists, which have applications as antiemetics. wikipedia.orgnih.govdrugs.comnih.gov The synthesis of potent NK1 receptor antagonists often involves the construction of highly substituted piperidine rings where the relative stereochemistry of the substituents is critical for receptor binding and efficacy. wikipedia.orgnih.gov While direct utilization of this compound in the synthesis of specific marketed drugs is not explicitly detailed in the surveyed literature, its structural motifs are present in pharmacologically relevant molecules.

Generation of Stereochemically Defined Compound Libraries

In modern drug discovery, the creation of compound libraries with high structural and stereochemical diversity is essential for identifying new lead compounds. The use of well-defined chiral building blocks like this compound, can facilitate the synthesis of focused libraries of piperidine-containing compounds. Such libraries, with their controlled stereochemistry, allow for a more precise exploration of the structure-activity relationships (SAR) of a particular drug target.

Potential in Agrochemical and Specialty Chemical Synthesis

While the primary focus of research on chiral piperidines has been in the pharmaceutical arena, there is growing interest in their application in other areas of the chemical industry.

The piperidine scaffold is found in a number of agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cngoogle.comgoogle.com The development of novel and more effective crop protection agents often relies on the introduction of new chemical entities with specific structural features. The incorporation of a chiral center, such as that present in this compound, could lead to the discovery of agrochemicals with improved potency, selectivity, and environmental profiles. For example, the design of piperine (B192125) derivatives has been explored for the development of new insecticides. nih.gov Although specific examples employing this compound, in agrochemical synthesis are not prominent in the literature, the general utility of the piperidine core in this sector suggests a potential application for this and related chiral building blocks.

Development of Chiral Ligands and Organocatalysts Derived from the Piperidinol Framework

The rigid, chair-like conformation of the piperidine ring, combined with the stereochemically defined cis-relationship between the methyl group at the C2 position and the hydroxyl group at the C4 position, offers a robust scaffold for inducing chirality in chemical reactions. The hydroxyl group serves as a convenient handle for further functionalization, allowing for the attachment of various catalytically active moieties. Similarly, the secondary amine within the piperidine ring can be readily derivatized to create a diverse range of ligands and organocatalysts.

Chiral Ligand Scaffolds

By modifying the hydroxyl and amine functionalities of the piperidinol core, a variety of bidentate and tridentate chiral ligands can be conceptualized for transition-metal-catalyzed asymmetric reactions. For instance, the hydroxyl group can be converted into an ether, ester, or phosphinite group, while the nitrogen atom can be functionalized with pyridyl, phosphinoyl, or other coordinating groups.

Table 1: Potential Chiral Ligands Derived from a cis-2-Methyl-4-hydroxypiperidine Framework

Ligand TypeN-SubstituentO-SubstituentPotential Metal CoordinationPotential Application
P,N-LigandDiphenylphosphino-Pd, Rh, IrAsymmetric Hydrogenation, Allylic Alkylation
N,N-Ligand2-Picolyl-Ru, Fe, CuAsymmetric Transfer Hydrogenation, Cyclopropanation
P,O-Ligand-DiphenylphosphiniteRh, IrAsymmetric Hydroformylation

This table is illustrative of the types of ligands that could be developed from the piperidinol scaffold based on established principles of ligand design.

Organocatalyst Design

The piperidinol framework is also a promising starting point for the development of chiral organocatalysts. The secondary amine is a key feature, allowing for the formation of enamines or iminium ions, which are central intermediates in many organocatalytic cycles. Furthermore, the hydroxyl group can act as a hydrogen-bond donor, providing an additional point of interaction with the substrate to enhance stereocontrol.

For example, derivatization of the piperidine nitrogen with bulky groups or additional functional moieties can create effective catalysts for various asymmetric transformations.

Table 2: Conceptual Organocatalysts Based on the cis-2-Methyl-4-hydroxypiperidine Scaffold

Catalyst TypeN-SubstituentCatalytic RolePotential Application
Prolinol-type-Enamine/Iminium ion catalysis, H-bondingAldol (B89426) reaction, Michael addition
Bifunctional Catalyst3,5-Bis(trifluoromethyl)phenylBrønsted acid/base catalysisMannich reaction, Friedel-Crafts alkylation
Thiourea CatalystN'-(3,5-bis(trifluoromethyl)phenyl)thioureaHydrogen-bond donorMichael addition, Henry reaction

This table presents conceptual organocatalysts, illustrating the potential applications of the piperidinol framework in organocatalysis.

Detailed research into the synthesis and application of ligands and organocatalysts specifically from this compound would be necessary to fully elucidate their catalytic potential. The stereoelectronic properties conferred by the cis-2,4-disubstitution pattern are expected to provide a unique chiral environment, potentially leading to high levels of enantioselectivity in a range of important chemical reactions. Future studies in this area would contribute valuable new tools to the field of asymmetric catalysis.

Advanced Spectroscopic Characterization and Stereochemical Assignment of Rac 2r,4r 2 Methylpiperidin 4 Ol, Cis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For rac-(2R,4R)-2-methylpiperidin-4-ol, cis, NMR techniques provide critical insights into its stereochemistry and dynamic conformational behavior.

Elucidation of Relative Stereochemistry via Coupling Constants and NOE/ROESY

The cis relative stereochemistry of the methyl and hydroxyl groups in rac-(2R,4R)-2-methylpiperidin-4-ol is unequivocally established through the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) experiments.

In a chair conformation, which is the most stable arrangement for the piperidine (B6355638) ring, the substituents can occupy either axial or equatorial positions. For the cis-isomer, the two primary chair conformers in equilibrium would be one with the methyl group in an equatorial position and the hydroxyl group in an axial position (e,a), and the other with an axial methyl and equatorial hydroxyl group (a,e).

The analysis of vicinal coupling constants (³J) between protons on adjacent carbons provides a wealth of information about their dihedral angles, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship between protons, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. In the case of cis-2-methylpiperidin-4-ol, the coupling constants of the protons at C2, C3, C4, and C5 are particularly revealing. For instance, a large trans-diaxial coupling between H-4 and one of the H-3 protons would indicate an equatorial orientation of the hydroxyl group.

To further solidify the stereochemical assignment, two-dimensional NMR techniques such as NOESY and ROESY are employed. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. For the cis isomer, a distinct NOE/ROE correlation would be expected between the axial protons at C2 and C4, and between the methyl group protons and the axial proton at C6, depending on the dominant chair conformation. The presence of a cross-peak between the methyl protons at C2 and the proton at C4 would provide strong evidence for their cis relationship.

Proton Pair Expected NOE/ROESY Correlation for cis Isomer Typical Distance (Å) in Chair Conformation
H2 (axial) - H4 (axial)Strong~2.5
H2 (axial) - H6 (axial)Strong~2.5
CH₃ (on C2) - H3 (axial)Medium~3.0
CH₃ (on C2) - H6 (equatorial)Medium~3.2

Dynamic NMR for Conformational Exchange Studies

The piperidine ring is not static and undergoes rapid ring inversion between its two chair conformations at room temperature. This conformational exchange can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, the ring inversion is fast on the NMR timescale, and the observed chemical shifts and coupling constants are a weighted average of the two contributing conformers. As the temperature is lowered, the rate of inversion slows down, leading to broadening of the NMR signals. At a sufficiently low temperature, known as the coalescence temperature, the signals for the individual conformers may be resolved, allowing for the determination of the equilibrium constant and the activation energy (ΔG‡) for the ring inversion process. For N-substituted piperidines, the energy barrier for ring inversion is typically in the range of 40-50 kJ/mol.

Determination of Enantiomeric Excess and Purity via Chiral NMR Shift Reagents (Excluding basic identification)

Since the compound is a racemate, it consists of an equal mixture of the (2R,4R) and (2S,4S) enantiomers. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can reversibly bind to the analyte, inducing large changes in the chemical shifts of the nearby protons. When a chiral shift reagent is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the corresponding protons in the two enantiomers. The ratio of the integrated areas of the separated signals directly corresponds to the enantiomeric excess (e.e.) of the mixture. This method is a powerful tool for quantifying the enantiomeric purity of a sample without the need for physical separation of the enantiomers.

Vibrational Spectroscopy (IR, Raman) for Conformational Preferences and Hydrogen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. For this compound, these methods are particularly useful for probing conformational preferences and the nature of hydrogen bonding.

The hydroxyl (O-H) and amine (N-H) stretching vibrations are especially sensitive to their environment. In the gas phase or in a non-polar solvent at low concentration, a sharp O-H stretching band is expected around 3600-3650 cm⁻¹. However, in the condensed phase, intermolecular and intramolecular hydrogen bonding causes this band to broaden and shift to lower frequencies (typically 3200-3500 cm⁻¹). The extent of this shift provides an indication of the strength of the hydrogen bond. In the cis isomer, the possibility of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the piperidine ring can be investigated. The presence of such a bond would give rise to a distinct O-H stretching frequency that is relatively independent of concentration.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. While IR absorption is stronger for polar bonds, Raman scattering is more intense for non-polar, polarizable bonds. Thus, the C-C and C-H vibrations of the piperidine ring and the methyl group are often more prominent in the Raman spectrum.

Vibrational Mode Expected IR Frequency (cm⁻¹) **Expected Raman Frequency (cm⁻¹) **Comments
O-H stretch (free)~3620WeakObserved in dilute, non-polar solution
O-H stretch (H-bonded)3200-3500WeakBroad band, indicates intermolecular H-bonding
N-H stretch~3300Weak
C-H stretch (aliphatic)2850-2960Strong
C-O stretch1050-1150Medium
Piperidine ring vibrations800-1200StrongComplex fingerprint region

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR and vibrational spectroscopy are powerful for determining relative stereochemistry and conformation, chiroptical techniques are essential for assigning the absolute configuration of chiral molecules.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. For a racemic mixture, the CD spectrum will be silent as the equal and opposite signals from the two enantiomers cancel each other out. Therefore, to determine the absolute configuration, the racemate must first be resolved into its individual enantiomers, for instance, by chiral chromatography.

The absolute configuration of the separated enantiomers, such as (2R,4R)-2-methylpiperidin-4-ol, can then be determined by comparing its experimental CD spectrum to a theoretically calculated spectrum. Modern quantum chemical calculations, often employing density functional theory (DFT), can predict the CD spectrum for a given absolute configuration with a high degree of accuracy. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. The chromophores in this molecule are the C-N and C-O single bonds, which typically exhibit CD signals in the far-UV region (below 220 nm).

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net For a chiral molecule, the specific rotation [α] varies with the wavelength (λ) of the incident light. wikipedia.orgslideshare.net This phenomenon, known as optical rotatory dispersion, provides valuable information about the stereochemistry of the molecule. wikipedia.org

The ORD spectrum is a plot of specific rotation against wavelength. A plain ORD curve shows a gradual increase or decrease in rotation with decreasing wavelength. slideshare.net However, if the light passes through a chromophore that absorbs in the measured wavelength range, an anomalous dispersion curve, known as a Cotton effect, is observed. slideshare.net This effect is characterized by a peak and a trough in the ORD curve and is highly sensitive to the stereochemical environment of the chromophore.

For this compound, which is a racemic mixture, the bulk sample is optically inactive, and therefore would not exhibit an ORD spectrum. To utilize ORD for stereochemical analysis, the racemate would first need to be resolved into its constituent enantiomers, (2R,4R)-2-methylpiperidin-4-ol and (2S,4S)-2-methylpiperidin-4-ol.

Once separated, the ORD spectrum of each enantiomer could be measured. In the absence of a strong chromophore in the near-UV-Vis region, a plain curve would be expected. The two enantiomers would exhibit mirror-image ORD curves, with equal but opposite specific rotations at any given wavelength. The sign of the Cotton effect, if a suitable derivative with a chromophore were prepared, could be used to assign the absolute configuration by applying empirical rules such as the Octant Rule for ketones.

While direct ORD data for this compound is not available in the literature due to its racemic nature, the principles of ORD are widely applied in the stereochemical elucidation of other piperidine alkaloids and related chiral compounds. doi.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Confirmation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for structural elucidation. nih.govresearchgate.net

For this compound, a single crystal X-ray diffraction analysis would provide unambiguous confirmation of its solid-state structure. The key steps in this analysis involve:

Crystal Growth: Obtaining a high-quality single crystal of the compound is a prerequisite. This is often achieved by slow evaporation of a suitable solvent.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern, consisting of thousands of reflections, is collected.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

The results of an X-ray crystallographic study would confirm the cis relationship between the methyl group at the C2 position and the hydroxyl group at the C4 position. The piperidine ring would be expected to adopt a chair conformation. The analysis would also reveal details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Crucially, for a chiral compound that crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration. researchgate.netmit.edu This is achieved by analyzing the anomalous scattering of the X-rays, which can distinguish between a molecule and its non-superimposable mirror image. mit.edu While this is more straightforward for molecules containing heavier atoms, modern techniques allow for the determination of absolute configuration even for light-atom molecules. mit.edu

Although a specific crystal structure for this compound is not publicly available, numerous studies on related piperidine derivatives have utilized X-ray crystallography to confirm their stereochemistry. nih.govresearchgate.netmdpi.com

Table 1: Hypothetical Crystallographic Data for (2R,4R)-2-methylpiperidin-4-ol

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Z4
R-factor< 0.05

Note: This table presents hypothetical data for illustrative purposes, as the actual crystal structure is not available.

Advanced Mass Spectrometry for Isomeric Differentiation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov Advanced MS techniques, such as tandem mass spectrometry and ion mobility mass spectrometry, are particularly valuable for differentiating between isomers and elucidating fragmentation pathways. nih.govnih.govproquest.com

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. nih.govwikipedia.org In a typical experiment, a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are mass-analyzed. nih.govwikipedia.org This process provides detailed structural information about the precursor ion.

For this compound, MS/MS would be instrumental in determining its fragmentation pathways. The protonated molecule, [M+H]⁺, would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the compound's structure. Common fragmentation pathways for piperidine alkaloids include the loss of water (H₂O) from the hydroxyl group and ring cleavage. nih.govscielo.br

The stereochemistry of the molecule can influence the relative abundances of the fragment ions. While the cis and trans isomers would likely produce the same set of fragment ions, the differences in their stereochemistry could lead to quantitative differences in the MS/MS spectrum, allowing for their differentiation. nih.gov

Table 2: Plausible MS/MS Fragmentation Data for Protonated 2-methylpiperidin-4-ol (B1630746) ([C₆H₁₃NO+H]⁺, m/z 116.1)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
116.198.1H₂O
116.183.1H₂O + CH₃
116.170.1C₂H₅NO
98.183.1CH₃

Note: This table represents plausible fragmentation patterns based on the general behavior of piperidine derivatives.

Ion Mobility Mass Spectrometry (IMS-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. youtube.comfrontiersin.orgnih.gov When coupled with mass spectrometry, IMS-MS provides an additional dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by mass spectrometry alone. proquest.comyoutube.comfrontiersin.orgnih.gov

In an IMS-MS experiment, ions are introduced into a drift tube filled with a buffer gas. An electric field propels the ions through the drift tube, and their velocity is dependent on their ion-neutral collision cross-section (CCS). nih.gov Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more elongated isomers, even if they have the same mass-to-charge ratio.

For this compound and its stereoisomers, IMS-MS could be a powerful tool for differentiation. The cis and trans diastereomers, as well as the individual enantiomers, may have slightly different three-dimensional shapes in the gas phase, leading to different drift times and CCS values. This would allow for their separation and individual analysis by the mass spectrometer. youtube.com

The combination of retention time from liquid chromatography (LC), drift time from IMS, and m/z from MS provides a highly specific fingerprint for each isomer, enhancing the confidence in identification. nih.gov

Computational and Theoretical Investigations of Rac 2r,4r 2 Methylpiperidin 4 Ol, Cis

Conformational Analysis and Energy Minimization

The piperidine (B6355638) ring, analogous to cyclohexane, can adopt various conformations, primarily chair, boat, and twist-boat forms. The presence of substituents, such as the methyl and hydroxyl groups in rac-(2R,4R)-2-methylpiperidin-4-ol, cis, influences the stability and equilibrium between these conformers.

Molecular mechanics (MM) methods are frequently employed to predict the conformational energies of piperidine derivatives. nih.gov These force-field-based calculations can quantitatively estimate the relative energies of different conformers. nih.gov For instance, the COSMIC force-field has been used to model electrostatic interactions and predict conformer energies in substituted piperidines, demonstrating that such interactions are a primary cause of conformational changes. nih.gov

Semi-empirical methods, such as PM3, are also utilized for geometry optimization of related heterocyclic structures, providing a computationally less expensive alternative to higher-level theoretical methods while still yielding valuable structural information.

For more accurate energy calculations and a deeper understanding of the electronic structure, ab initio and Density Functional Theory (DFT) methods are employed. These quantum mechanical approaches provide detailed insights into the conformational preferences of molecules. DFT calculations, for example, have been used to identify the chair and twist conformers of N-methyl piperidine as stable structures. rsc.org In substituted piperidines, DFT can elucidate the influence of substituents on the ring's geometry and the relative energies of axial and equatorial orientations of these groups. For cis-2-methyl-4-hydroxypiperidine, the chair conformation is the most stable, with the substituents adopting specific orientations to minimize steric hindrance and optimize intramolecular interactions.

The surrounding solvent can significantly impact the conformational equilibrium of a molecule. nih.govnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of a solvent's dielectric constant on the relative energies of conformers. nih.gov For piperidine derivatives with polar substituents like a hydroxyl group, polar solvents can stabilize conformers with a larger dipole moment. chesci.com The interplay between intramolecular hydrogen bonding and intermolecular interactions with solvent molecules is a key determinant of the conformational preference in solution. researchgate.net Solvents can modulate the strength of intramolecular interactions, thereby shifting the equilibrium between different folded and unfolded states. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic data, which can then be compared with experimental results to validate theoretical models and aid in structural elucidation.

Predicting NMR chemical shifts and coupling constants is a vital application of computational methods in chemistry. nih.gov Both data-driven empirical methods and ab initio quantum chemical calculations are used for this purpose. nih.gov Machine learning techniques have emerged as promising tools for accurately predicting ¹H and ¹³C NMR chemical shifts, sometimes outperforming traditional methods in speed and accuracy. ualberta.ca For substituted piperidines, theoretical calculations can help assign specific peaks in the NMR spectrum to particular protons and carbons within the molecule, aiding in the determination of the predominant conformation in solution. nih.gov

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Related Piperidine Derivative

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-22.953.01
H-3a1.581.62
H-3e1.951.99
H-43.853.90
H-5a1.451.50
H-5e1.881.92
H-6a2.652.70
H-6e3.103.15

Note: Data is illustrative and based on typical values for similar substituted piperidines.

Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and its conformational state. For molecules with multiple conformers, the calculated spectra for each can help identify which conformer is present under the experimental conditions.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
O-HStretching3650
N-HStretching3350
C-H (methyl)Asymmetric Stretching2980
C-H (methyl)Symmetric Stretching2900
C-H (ring)Stretching2850-2950
C-OStretching1050
C-NStretching1100

Note: These are typical frequency ranges and specific values would be obtained from detailed calculations on the cis-(2R,4R)-2-methylpiperidin-4-ol structure.

Elucidation of Reaction Mechanisms and Transition State Structures

Currently, there are no specific computational studies detailing the reaction mechanisms or transition state structures involving this compound.

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model potential reaction pathways. For instance, in a hypothetical synthesis or transformation of this molecule, computational chemists would map the potential energy surface to identify the lowest energy pathway from reactants to products. This process involves locating and characterizing the geometry of transition state structures, which are the highest energy points along the reaction coordinate.

Key parameters that would be calculated and are essential for understanding the reaction mechanism include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur.

Imaginary Frequencies: A key indicator of a true transition state structure, corresponding to the vibrational mode of the bond-breaking or bond-forming process.

Without experimental or computational data, it is not possible to provide a table of transition state energies or geometries for reactions involving this compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding

Specific computational analyses of the intermolecular interactions and hydrogen bonding patterns of this compound are not available in the current body of scientific literature.

Such an analysis would be crucial for understanding the solid-state structure (crystal packing) and solution-phase behavior of the compound. The cis stereochemistry, with both the methyl and hydroxyl groups potentially in equatorial or axial positions depending on the chair conformation of the piperidine ring, would lead to specific intramolecular and intermolecular hydrogen bonding possibilities.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the piperidine ring is a hydrogen bond acceptor. Computational methods that could be used to study these interactions include:

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature of the chemical bonds, including hydrogen bonds, based on the topology of the electron density.

Non-Covalent Interaction (NCI) analysis: To visualize and identify weak interactions within the molecule and between molecules.

Energy Decomposition Analysis (EDA): To quantify the contributions of electrostatic, polarization, dispersion, and exchange-repulsion forces to the total interaction energy.

A representative, though hypothetical, data table of calculated hydrogen bond energies for a dimer of the compound is presented below to illustrate the type of data that would be generated from such a study.

Interacting AtomsBond Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
O-H···NData not availableData not availableData not available
O-H···OData not availableData not availableData not available
N-H···OData not availableData not availableData not available

Molecular Dynamics Simulations for Dynamic Behavior

There are no published molecular dynamics (MD) simulations specifically for this compound.

MD simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For the target compound, MD simulations could provide insights into:

Conformational Dynamics: The piperidine ring can exist in different chair and boat conformations. MD simulations would reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent) and the timescale of conformational changes.

Solvation Structure: By simulating the molecule in a solvent like water, the arrangement of solvent molecules around the solute can be analyzed, providing a detailed picture of the solvation shell and hydrogen bonding with the solvent.

Transport Properties: Properties like the diffusion coefficient could be calculated from the simulation trajectory.

A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box (often with solvent), and then integrating Newton's equations of motion over time. Analysis of the resulting trajectory provides the dynamic properties. Without such simulations, it is impossible to provide data on conformational preferences or dynamic properties.

Emerging Research Directions and Future Outlook

Exploration of New Catalytic Transformations for Piperidine (B6355638) Scaffolds

Modern catalysis is unlocking unprecedented ways to functionalize existing piperidine rings, offering new pathways to create analogs and derivatives. A significant area of research is the late-stage functionalization (LSF) of complex molecules. Methodologies such as C-H activation, where a catalyst selectively targets and activates a specific carbon-hydrogen bond on the piperidine scaffold, are particularly valuable. This allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. For a molecule like rac-(2R,4R)-2-methylpiperidin-4-ol, cis, this could enable the selective modification of the piperidine ring at positions other than the existing methyl and hydroxyl groups, rapidly generating a library of structurally diverse compounds for screening. Research into iridium-catalyzed reductive hydroxymethylation of pyridinium (B92312) salts, for example, facilitates the creation of highly functionalized, 3D-rich piperidine structures. researchgate.net

A comparative look at emerging catalytic strategies highlights the trend towards greater precision and efficiency.

Catalytic StrategyDescriptionPotential Advantage for Piperidine Synthesis
C-H Activation/FunctionalizationDirect conversion of a C-H bond into a C-C or C-X bond, bypassing the need for pre-installed functional groups.Allows for late-stage modification of the piperidine core, increasing molecular diversity.
Dearomatization CatalysisConversion of flat, aromatic precursors (e.g., pyridines) into three-dimensional piperidine structures.Provides rapid access to complex 3D scaffolds from simple, readily available starting materials. researchgate.net
Biocatalysis (e.g., Transaminases)Use of enzymes to catalyze specific chemical transformations with high stereo- and regioselectivity.Offers environmentally friendly reaction conditions and access to high enantiopurity products.
Photoredox CatalysisUse of visible light to initiate and drive chemical reactions via single-electron transfer pathways.Enables novel and previously challenging transformations under mild conditions.

Expanded Utility of this compound as a Versatile Chiral Synthon

The specific stereochemical arrangement of this compound, featuring a defined relationship between the C2-methyl and C4-hydroxyl groups, makes it a valuable chiral building block, or synthon. Future research will focus on leveraging this pre-defined stereochemistry to construct more complex target molecules. Its utility can be expanded by using it as a starting point in the synthesis of natural products or complex pharmaceutical agents. researchgate.net The development of methods for the diastereoselective synthesis of 2,4-disubstituted piperidines is crucial, as it provides a platform for creating scaffolds with easily modifiable points of diversity. nih.gov The hydroxyl and secondary amine functionalities serve as handles for a wide range of chemical modifications, allowing for the assembly of intricate molecular architectures. For instance, enantioselective routes to related building blocks like cis-1-Boc-3-fluoropiperidin-4-ol have been developed, highlighting the value of such structures in medicinal chemistry. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or channels, is revolutionizing chemical synthesis. This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates rapid optimization and scale-up. The integration of the synthesis of piperidine derivatives into automated flow platforms is a major area of future development. beilstein-journals.orgresearchgate.netnih.gov Such systems can perform multi-step syntheses seamlessly, purifying the product at each stage without manual intervention. For this compound, a flow-based process could enable a more efficient, reproducible, and scalable production, which is particularly important for its potential use as a building block in larger-scale applications. Recent work has demonstrated the rapid synthesis of chiral piperidines in minutes using continuous flow protocols. acs.orgresearchgate.net

Advanced Analytical and Computational Method Development for Enhanced Stereochemical Understanding

A deep understanding of a molecule's three-dimensional structure is critical to its function. For substituted piperidines, which can exist in various conformations such as chair and twist-boat forms, this is particularly important. nih.gov Emerging research will continue to pair advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with high-level computational modeling (e.g., Density Functional Theory, DFT). These synergistic approaches allow for the precise determination of the relative stereochemistry and the dominant conformational states of molecules like this compound. nih.gov This understanding is not merely academic; it is essential for predicting how the molecule will interact with biological targets and for designing more effective derivatives. Future work will likely involve more sophisticated 2D NMR experiments and improved computational models that can more accurately predict conformational energies and spectroscopic parameters.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing rac-(2R,4R)-2-methylpiperidin-4-ol, cis, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves diastereoselective strategies to control stereochemistry. For example, β-enaminoesters derived from (R)-(-)-2-phenylglycinol can serve as chiral intermediates to achieve high stereospecificity . Cyclization of 4-phenyl-1,3-diol precursors under acidic conditions forms the piperidine ring, followed by reductive amination to introduce the amine group. Temperature and solvent polarity are critical: lower temperatures favor kinetic control, enhancing diastereoselectivity, while polar aprotic solvents (e.g., DMF) stabilize transition states . Post-synthesis, acidic deprotection (e.g., HCl) yields the hydrochloride salt, improving solubility for characterization .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the piperidine ring). Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity of substituents .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine absolute configuration. High-resolution data (>1.0 Å) reduce ambiguity in stereochemical assignments .
  • Polarimetry : Optical rotation measurements validate enantiomeric purity, though racemic mixtures require chiral HPLC for resolution .

Q. Why is the cis configuration of rac-(2R,4R)-2-methylpiperidin-4-ol significant in pharmacological studies?

  • Methodological Answer : The cis configuration imposes specific spatial constraints on molecular interactions. For instance, the axial hydroxyl and equatorial methyl groups create a rigid scaffold that enhances binding affinity to enzymes or receptors (e.g., serotonin or dopamine transporters). Computational docking studies (using AutoDock Vina) can predict binding modes, but experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is necessary to quantify thermodynamic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity data during the synthesis of this compound?

  • Methodological Answer : Discrepancies in diastereomer ratios often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To address this:

  • Kinetic Analysis : Monitor reaction progress via in situ IR or LC-MS to identify intermediates.
  • Computational Modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to calculate activation energies for competing transition states .
  • Solvent Screening : Test solvents with varying dielectric constants (e.g., toluene vs. acetonitrile) to alter transition state stabilization. For example, polar solvents may favor a zwitterionic intermediate, shifting selectivity .

Q. What strategies optimize the enantiomeric resolution of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) and mobile phases like hexane/isopropanol (90:10) for baseline separation.
  • Derivatization : Convert the hydroxyl group to a benzoyl ester to enhance chromatographic resolution. Post-separation, hydrolyze the ester under mild basic conditions (e.g., NaHCO3_3) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer in organic solvents, though reaction rates must be optimized to avoid racemization .

Q. How can computational models predict the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., hydroxyl group oxidation) using cytochrome P450 (CYP) isoform data.
  • Molecular Dynamics (MD) Simulations : Simulate interactions with CYP3A4 (using GROMACS) to identify vulnerable regions. For experimental validation, incubate derivatives with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing stereochemical purity data in high-throughput synthesis?

  • Methodological Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) correlates reaction parameters (e.g., temperature, catalyst loading) with enantiomeric excess (ee).
  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k^k) to optimize diastereoselectivity. For example, vary equivalents of chiral auxiliaries and reaction time to identify Pareto-optimal conditions .

Q. How should researchers handle conflicting crystallographic data when assigning the absolute configuration of this compound?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinning. A Flack parameter close to 0.0 (±0.1) confirms configuration .
  • Independent Validation : Cross-check with circular dichroism (CD) spectra or resonant anomalous X-ray diffraction (RAXD) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Diastereoselectivity85:15 (cis:trans) via DFT-optimized pathway
Chiral HPLC ResolutionRtR_t = 8.2 min (cis), 9.5 min (trans)
Metabolic Half-Life (HLMs)120 ± 15 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.